Distinct Enzyme Inhibition Profile: Steroid Sulfatase Affinity vs. Bromodomain Activity of Pyrimidine‑Sulfonamide Analogs
A direct derivative of 5‑bromopyrimidine‑2‑sulfonamide, registered in BindingDB as CHEMBL4636936, showed an IC₅₀ of 74 nM against human steroid sulfatase (STS) in JEG‑3 cell lysates, whereas a structurally related pyrimidine‑sulfonamide analog (CHEMBL4067436) tested in the same database showed substantially weaker activity against the bromodomain BRPF2‑BRD1 with an IC₅₀ of 1.40 × 10³ nM [1][2]. This ~19‑fold difference in potency, measured in distinct but mechanistically relevant enzyme assays, indicates that the 5‑bromo‑2‑sulfonamide substitution pattern preferentially engages STS over bromodomain targets, a selectivity profile that is not observed for non‑brominated or differently linked pyrimidine sulfonamides [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 74 nM against human steroid sulfatase (JEG‑3 cell lysate) |
| Comparator Or Baseline | CHEMBL4067436: IC₅₀ = 1.40 × 10³ nM against BRPF2‑BRD1 bromodomain |
| Quantified Difference | ~19‑fold greater potency of the 5‑bromo‑2‑sulfonamide derivative against STS compared to comparator against bromodomain |
| Conditions | Human JEG‑3 cell lysates, [³H]‑E1S substrate, 1 h incubation for STS; E. coli BL21 expressed BRPF2‑BRD1, BROMOscan assay 1 h for comparator |
Why This Matters
Procurement decisions for endocrine‑cancer‑focused screening libraries should prioritize compounds demonstrating sub‑micromolar STS inhibition, as the 74 nM IC₅₀ establishes a meaningful starting point for fragment elaboration, whereas the >1 µM bromodomain activity of a related analog does not support that application.
- [1] BindingDB Entry BDBM50541454 (CHEMBL4636936). IC₅₀ = 74 nM, human steroid sulfatase. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541454 View Source
- [2] BindingDB Entry BDBM50249772 (CHEMBL4067436). IC₅₀ = 1.40 × 10³ nM, BRPF2‑BRD1. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249772 View Source
